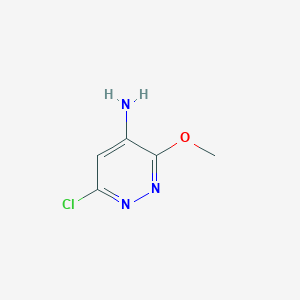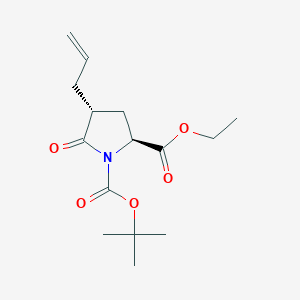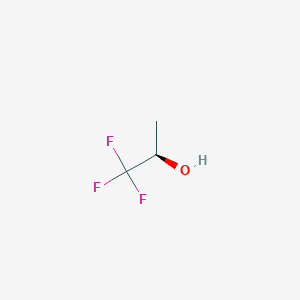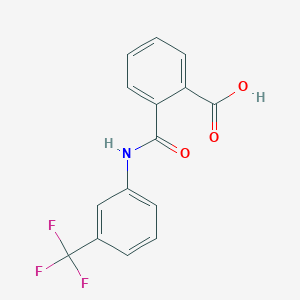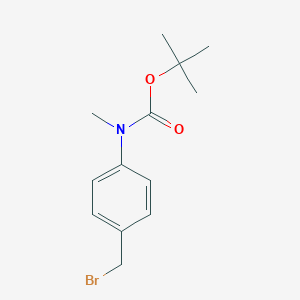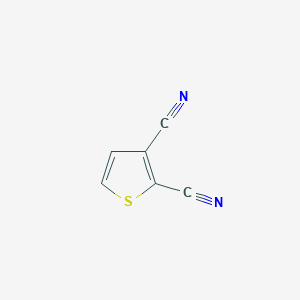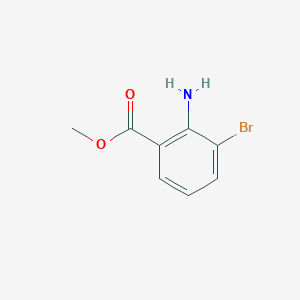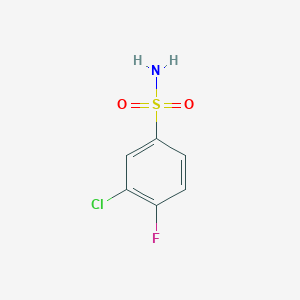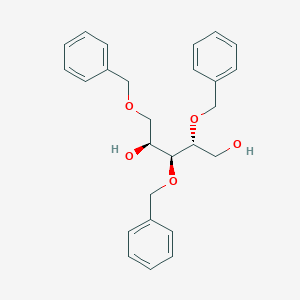
(2R,3S,4S)-2,3,5-Tris(benzyloxy)pentane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4S)-2,3,5-Tris(benzyloxy)pentane-1,4-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Tri-O-benzyl-L-threitol and is a chiral molecule that exists in two enantiomeric forms. The synthesis of this compound is challenging due to its complex structure, but recent advancements in synthetic methods have made it possible to produce it in large quantities.
Mécanisme D'action
The mechanism of action of (2R,3S,4S)-2,3,5-Tris(benzyloxy)pentane-1,4-diol is not well understood. However, it is believed to act as a chiral catalyst in various reactions due to its chiral structure. This compound has been shown to exhibit excellent enantioselectivity in asymmetric synthesis reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of (2R,3S,4S)-2,3,5-Tris(benzyloxy)pentane-1,4-diol. However, studies have shown that this compound is relatively non-toxic and has low cytotoxicity. It has also been shown to exhibit low inhibitory effects on various enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2R,3S,4S)-2,3,5-Tris(benzyloxy)pentane-1,4-diol is its chiral structure, which makes it an excellent chiral building block and chiral auxiliary in various reactions. This compound also exhibits excellent enantioselectivity in asymmetric synthesis reactions. However, the synthesis of this compound is challenging and requires several steps, making it relatively expensive to produce.
Orientations Futures
There are several future directions for the research on (2R,3S,4S)-2,3,5-Tris(benzyloxy)pentane-1,4-diol. One of the main areas of research is the development of more efficient and cost-effective synthetic methods for producing this compound. Another area of research is the exploration of its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. Additionally, more studies are needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of (2R,3S,4S)-2,3,5-Tris(benzyloxy)pentane-1,4-diol is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Sharpless asymmetric dihydroxylation method. This method involves the reaction of an alkene with osmium tetroxide and a chiral ligand to produce a diol. The diol is then protected using benzyl groups to produce (2R,3S,4S)-2,3,5-Tris(benzyloxy)pentane-1,4-diol. Other methods for synthesizing this compound include the reduction of a corresponding ketone and the oxidation of a corresponding alcohol.
Applications De Recherche Scientifique
(2R,3S,4S)-2,3,5-Tris(benzyloxy)pentane-1,4-diol has potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. This compound has been used as a chiral building block for the synthesis of various natural products and pharmaceuticals. It has also been used as a chiral auxiliary in asymmetric synthesis reactions. In material science, this compound has been used as a monomer for the synthesis of chiral polymers.
Propriétés
Numéro CAS |
131897-00-2 |
|---|---|
Nom du produit |
(2R,3S,4S)-2,3,5-Tris(benzyloxy)pentane-1,4-diol |
Formule moléculaire |
C26H30O5 |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
(2R,3S,4S)-2,3,5-tris(phenylmethoxy)pentane-1,4-diol |
InChI |
InChI=1S/C26H30O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2/t24-,25+,26-/m0/s1 |
Clé InChI |
NJEJAQAZBITKET-NXCFDTQHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC[C@@H]([C@@H]([C@@H](CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
SMILES |
C1=CC=C(C=C1)COCC(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
SMILES canonique |
C1=CC=C(C=C1)COCC(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Synonymes |
1,3,4-Tris-O-(phenylmethyl)-D-ribitol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



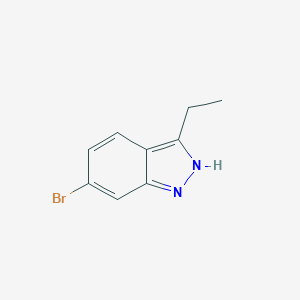
![1H-Pyrrolo[2,3-b]pyridine, 1-(3-chloropropyl)-](/img/structure/B168387.png)
![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B168392.png)
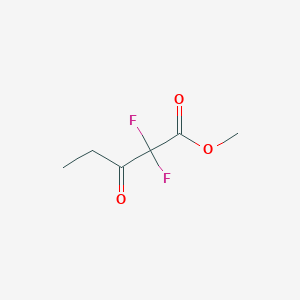
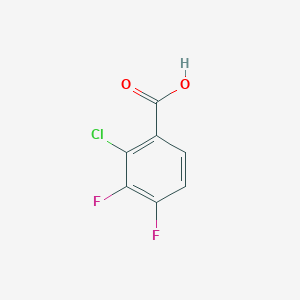
![3-[3-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B168401.png)
